molecular formula C19H15BrN2O2 B287965 4-[(E)-3-[3-bromo-6-(ethylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile

4-[(E)-3-[3-bromo-6-(ethylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile

Katalognummer B287965
Molekulargewicht: 383.2 g/mol
InChI-Schlüssel: WBOBYECOAUZYBM-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-3-[3-bromo-6-(ethylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BCT-197 and belongs to the family of cycloheptatrienes.

Wirkmechanismus

The mechanism of action of BCT-197 involves the inhibition of specific enzymes and signaling pathways involved in cancer progression and inflammation. It has been shown to target the NF-κB signaling pathway, which plays a crucial role in the regulation of various cellular processes, including cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
BCT-197 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the suppression of inflammation and fibrosis, and the modulation of immune responses. It has also been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using BCT-197 in lab experiments is its specificity towards specific signaling pathways, which allows for targeted inhibition of cancer cell growth and inflammation. However, one of the limitations of using BCT-197 is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of BCT-197. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of various inflammatory and fibrotic diseases, such as rheumatoid arthritis and pulmonary fibrosis. Another potential direction is the development of more potent and selective analogs of BCT-197 that can be used for targeted cancer therapy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of BCT-197.
In conclusion, BCT-197 is a promising compound with potential applications in various fields, including cancer research, biochemistry, and pharmacology. Its specificity towards specific signaling pathways and favorable pharmacokinetic profile make it a promising candidate for further development as a therapeutic agent. Future research directions include investigating its potential as a therapeutic agent for inflammatory and fibrotic diseases, developing more potent and selective analogs, and elucidating its molecular mechanisms of action.

Synthesemethoden

The synthesis of BCT-197 involves a multi-step process that includes the reaction of 3-bromo-6-(ethylamino)-7-oxocyclohepta-1,3,5-triene with 3-oxoprop-1-enylbenzonitrile. The reaction is carried out in the presence of a suitable catalyst and solvent, and the product is purified using various techniques such as chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

BCT-197 has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression. BCT-197 has also been investigated for its anti-inflammatory and anti-fibrotic properties, making it a promising candidate for the treatment of various inflammatory and fibrotic diseases.

Eigenschaften

Produktname

4-[(E)-3-[3-bromo-6-(ethylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile

Molekularformel

C19H15BrN2O2

Molekulargewicht

383.2 g/mol

IUPAC-Name

4-[(E)-3-[3-bromo-6-(ethylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile

InChI

InChI=1S/C19H15BrN2O2/c1-2-22-17-9-8-15(20)11-16(19(17)24)18(23)10-7-13-3-5-14(12-21)6-4-13/h3-11H,2H2,1H3,(H,22,24)/b10-7+

InChI-Schlüssel

WBOBYECOAUZYBM-JXMROGBWSA-N

Isomerische SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)C#N)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C#N)Br

Kanonische SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C#N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.